molecular formula C8H6O2S B13711150 4-Methylbenzo[d][1,3]dioxole-2-thione

4-Methylbenzo[d][1,3]dioxole-2-thione

Cat. No.: B13711150
M. Wt: 166.20 g/mol
InChI Key: OIBLAIPGKFRFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzo[d][1,3]dioxole-2-thione is a sulfur-containing heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. As a benzo-fused 1,3-dioxole-2-thione, this compound is of significant interest for developing novel therapeutic agents and functional materials. This compound is valued for its role as a synthetic intermediate. Heterocyclic thione motifs are investigated for their diverse biological activities, with research indicating related structures have implications in the study of antithyroid drug mechanisms due to their ability to form charge-transfer complexes with iodine . Furthermore, sulfur-containing heterocycles like the thiazole and benzothiazole classes are extensively explored in antibacterial research for their action on targets such as DNA gyrase and topoisomerase IV, which are crucial for combating drug-resistant bacterial strains . Researchers also utilize such specialized heterocycles in materials science. The unique electronic properties of sulfur heterocycles make them candidates for applications in organic electronic conductors and semiconducting polymers . Characterization of related compounds is typically performed using advanced analytical techniques, including 1H and 13C NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm structure and purity . Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly for use in a laboratory setting by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6O2S

Molecular Weight

166.20 g/mol

IUPAC Name

4-methyl-1,3-benzodioxole-2-thione

InChI

InChI=1S/C8H6O2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3

InChI Key

OIBLAIPGKFRFHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=S)O2

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Elucidation of Formation Pathways

Chemo- and Regioselective Synthesis of the Benzo[d]nih.govorganic-chemistry.orgdioxole Nucleus

The foundational step in the synthesis of 4-Methylbenzo[d] nih.govorganic-chemistry.orgdioxole-2-thione is the construction of the 4-methyl-substituted benzo[d] nih.govorganic-chemistry.orgdioxole core. This is typically achieved through the reaction of 4-methylcatechol (B155104) with a suitable methylene-bridging agent. The primary challenge in this synthesis is to control the regioselectivity, ensuring the formation of the desired isomer.

The classical approach for the synthesis of the benzo[d] nih.govorganic-chemistry.orgdioxole ring is the Williamson ether synthesis, which involves the reaction of a catechol with a dihalomethane in the presence of a base. researchgate.netnajah.eduunict.it In the case of the asymmetrically substituted 4-methylcatechol, this reaction can theoretically lead to two different regioisomers. However, the electronic and steric effects of the methyl group on the catechol ring play a significant role in directing the outcome of the reaction.

Optimization Strategies for Yield and Purity

To enhance the efficiency of the synthesis of 4-methylbenzo[d] nih.govorganic-chemistry.orgdioxole, various optimization strategies have been explored, primarily focusing on reaction conditions such as the choice of base, solvent, and the use of phase-transfer catalysts. Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases, which is often the case in the synthesis of benzodioxoles where an aqueous inorganic base is used with an organic solvent. rsc.orgresearchgate.netresearchgate.net

The use of different bases, solvents, and palladium catalysts has been systematically investigated to optimize the Suzuki-Miyaura coupling reactions of benzodioxole derivatives, providing insights that can be extrapolated to the optimization of the core nucleus synthesis. nih.govresearchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of Benzo[d] nih.govorganic-chemistry.orgdioxole Derivatives (Illustrative)

EntryDihalomethaneBaseSolventCatalystTemperature (°C)Yield (%)
1DichloromethaneNaOHTolueneTBAB8075
2DichloromethaneK₂CO₃DMFNone10068
3DibromomethaneNaOHTolueneTBAB8085
4DibromomethaneK₂CO₃DMFNone10078
5DichloromethaneCs₂CO₃AcetonitrileNone8082

This table is a representative example based on general knowledge of Williamson ether synthesis and phase-transfer catalysis and does not represent specific experimental data for 4-Methylbenzo[d] nih.govorganic-chemistry.orgdioxole found in the search results.

Exploration of Novel Precursors and Synthetic Building Blocks

While 4-methylcatechol remains the most direct precursor for the synthesis of the 4-methylbenzo[d] nih.govorganic-chemistry.orgdioxole nucleus, research into alternative synthetic routes has led to the exploration of other starting materials. One such approach involves the use of ortho-halophenols. researchgate.netnih.govdiva-portal.org These precursors can undergo palladium-catalyzed carbonylation-cyclization domino reactions to form related heterocyclic systems, suggesting a potential, albeit more complex, pathway to substituted benzodioxoles.

Another avenue of exploration is the use of more complex building blocks that already contain a portion of the desired scaffold. For instance, synthetic strategies have been developed starting from (6-bromobenzo[d] nih.govorganic-chemistry.orgdioxol-5-yl)methanol, which can be further functionalized to introduce the methyl group at the desired position through a series of reactions including Appel conditions, nucleophilic substitution, and Huisgen 1,3-dipolar cycloaddition, followed by Suzuki-Miyaura coupling. worldresearchersassociations.comresearchgate.net

Formation of the 2-Thione Moiety: Advanced Reaction Conditions and Catalysis

The introduction of the 2-thione functionality onto the 4-methylbenzo[d] nih.govorganic-chemistry.orgdioxole ring is a critical step in the synthesis of the target compound. This transformation is typically achieved by the thionation of a corresponding 2-oxo precursor, 4-methylbenzo[d] nih.govorganic-chemistry.orgdioxol-2-one.

A widely used and effective reagent for this conversion is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). worldresearchersassociations.com This reagent is known for its ability to efficiently convert a variety of carbonyl compounds into their corresponding thiocarbonyl analogues under relatively mild conditions. organic-chemistry.orgresearchgate.net

Mechanistic Studies of Thionation Reactions

The mechanism of the thionation reaction using Lawesson's reagent has been the subject of computational and experimental studies. nih.govunict.itresearchgate.net The reaction is believed to proceed through a dissociative mechanism where the dimeric Lawesson's reagent is in equilibrium with a reactive monomeric dithiophosphine ylide. This ylide then reacts with the carbonyl group of the 4-methylbenzo[d] nih.govorganic-chemistry.orgdioxol-2-one in a [2+2] cycloaddition to form a transient four-membered oxathiaphosphetane intermediate. Subsequent cycloreversion of this intermediate leads to the formation of the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct, which drives the reaction forward. nih.govorganic-chemistry.org

Computational studies using density functional theory (DFT) have provided further insights into the energetics and transition states of this process, supporting a concerted but asynchronous cycloaddition-cycloreversion pathway. unict.itresearchgate.net These studies also help to explain the reactivity differences observed for various carbonyl substrates.

Development of Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for heterocyclic compounds. One promising area is the use of ionic liquids as recyclable catalysts and reaction media. researchgate.netnih.govnih.gov Ionic liquids offer several advantages, including low vapor pressure, high thermal stability, and the ability to be tuned for specific applications. Their use can potentially reduce the reliance on volatile and often toxic organic solvents.

Microwave-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of 1,3-benzodioxole (B145889) derivatives. researchgate.net This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby minimizing waste generation.

Stereochemical Control in the Synthesis of Chiral Analogues of 4-Methylbenzo[d]nih.govorganic-chemistry.orgdioxole-2-thione

The synthesis of chiral analogues of 4-methylbenzo[d] nih.govorganic-chemistry.orgdioxole-2-thione presents a significant challenge, as it requires the introduction of one or more stereocenters with high stereocontrol. While the core structure of 4-methylbenzo[d] nih.govorganic-chemistry.orgdioxole is achiral, the introduction of substituents on the dioxole ring or the benzene (B151609) ring can create chiral centers.

Achieving stereochemical control in the synthesis of substituted 1,3-benzodioxoles can be approached through several strategies. One method involves the use of chiral starting materials, such as an enantiomerically pure substituted catechol. Alternatively, asymmetric catalysis can be employed to introduce chirality during the formation of the dioxole ring or in subsequent functionalization steps. For instance, nickel-catalyzed four-component reactions have been shown to produce polysubstituted 1,3-dienes with excellent stereoselectivity, a strategy that could potentially be adapted for the synthesis of chiral benzodioxole precursors. nih.gov

Further research is required to develop efficient and highly stereoselective methods for the synthesis of chiral analogues of 4-methylbenzo[d] nih.govorganic-chemistry.orgdioxole-2-thione, which could be of interest for their potential biological activities.

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

The scalable synthesis of complex heterocyclic compounds such as 4-Methylbenzo[d] ias.ac.inrsc.orgdioxole-2-thione is an area of active development, with flow chemistry and continuous processing emerging as powerful tools to address the challenges of safety, efficiency, and scalability often encountered in traditional batch manufacturing. While specific literature detailing a dedicated flow synthesis for 4-Methylbenzo[d] ias.ac.inrsc.orgdioxole-2-thione is not extensively available, the principles of continuous processing can be applied based on established synthetic routes for analogous structures.

A plausible and common synthetic strategy for benzo[d] ias.ac.inrsc.orgdioxole-2-thiones involves the reaction of a substituted benzene-1,2-diol with a thiocarbonylating agent, such as thiophosgene (B130339), in the presence of a base. This type of reaction is particularly well-suited for adaptation to a continuous flow process. The use of highly reactive and hazardous reagents like thiophosgene can be managed more safely in a closed-loop, automated flow system, where small volumes are reacted continuously, minimizing the risk of accumulation and potential for runaway reactions.

A hypothetical flow synthesis of 4-Methylbenzo[d] ias.ac.inrsc.orgdioxole-2-thione could be envisioned as follows: A solution of 4-methylbenzene-1,2-diol in a suitable organic solvent and a separate solution of a base (e.g., triethylamine (B128534) or potassium carbonate) would be pumped and mixed with a stream of thiophosgene solution in a microreactor or a packed-bed reactor. The precise control over stoichiometry, residence time, and temperature afforded by a flow setup would allow for rapid optimization of reaction conditions to maximize yield and minimize byproduct formation. The reaction mixture would then flow through a back-pressure regulator to maintain the desired pressure and could be directly subjected to in-line purification, such as liquid-liquid extraction or passing through a scavenger resin to remove unreacted reagents and byproducts.

The advantages of such a continuous approach would include enhanced safety through the handling of smaller quantities of hazardous materials at any given time, improved heat transfer and temperature control which is crucial for exothermic reactions, and the potential for higher throughput and automation, making the process more efficient and scalable for industrial production. The mechanistic elucidation of the formation pathway in a flow reactor could also be facilitated by integrating in-line analytical techniques, such as FT-IR or NMR spectroscopy, providing real-time data on reaction kinetics and intermediate formation.

Hypothetical Flow Synthesis Parameters for 4-Methylbenzo[d] ias.ac.inrsc.orgdioxole-2-thione

ParameterValueDescription
Reactant A4-Methylbenzene-1,2-diolStarting catechol derivative.
Reactant BThiophosgeneThiocarbonylating agent.
BaseTriethylamineAcid scavenger.
SolventTetrahydrofuran (THF)Reaction medium.
Reactor TypePacked-Bed ReactorContinuous flow reactor.
Temperature25 - 60 °COperating temperature range.
Residence Time5 - 20 minutesTime reactants spend in the reactor.
Flow Rate0.5 - 5.0 mL/minRate of fluid flow through the reactor.
Pressure5 - 10 barSystem pressure maintained by a back-pressure regulator.
Hypothetical Yield>85%Projected conversion to the desired product.

Detailed Research on the Chemical Reactivity of 4-Methylbenzo[d] mdpi.comresearchgate.netdioxole-2-thione Remains Largely Undocumented in Publicly Available Scientific Literature

Following an extensive search of publicly available scientific databases and chemical literature, it has been determined that specific, detailed research findings on the chemical reactivity, transformation pathways, and mechanistic studies of the compound 4-Methylbenzo[d] mdpi.comresearchgate.netdioxole-2-thione are not available. The requested article, which was to be structured around a detailed outline including nucleophilic additions, electrophilic reactions, cycloaddition mechanisms, electrophilic aromatic substitutions, and transition metal-catalyzed coupling reactions for this specific molecule, cannot be generated with scientific accuracy at this time due to the absence of published experimental data.

The search yielded information on related, but structurally distinct, compounds and general chemical principles. For instance, studies were found detailing the reactivity of the broader benzo[d] mdpi.comresearchgate.netdioxole scaffold in reactions such as the Suzuki-Miyaura coupling. Similarly, literature exists on the general reactivity of the thione functional group in various molecular contexts, including cycloaddition and nucleophilic addition reactions.

However, no specific studies detailing these transformations for 4-Methylbenzo[d] mdpi.comresearchgate.netdioxole-2-thione itself could be located. Generating an article based on analogies with related structures would not meet the required standards of scientific accuracy and would be speculative. Scientific reporting must be based on empirical evidence, and for this particular compound, such evidence regarding its specific reaction pathways under the requested conditions is not present in the accessible literature.

Therefore, the creation of a scientifically rigorous and detailed article adhering to the provided outline for 4-Methylbenzo[d] mdpi.comresearchgate.netdioxole-2-thione is not currently possible.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Transformations of the Benzo[d][1][2]dioxole Aromatic Ring

Dearomatization Strategies and Rearrangement Reactions

Dearomatization of the benzene (B151609) ring of the 4-Methylbenzo[d] nih.govmdpi.comdioxole-2-thione core would provide access to highly functionalized, three-dimensional molecular architectures. Strategies for dearomatizing catechol derivatives, the fundamental building block of the benzodioxole system, are well-established and can be extrapolated to the target molecule.

Dearomatization Strategies:

Oxidative dearomatization is a prominent strategy for converting phenols and their derivatives into cyclohexadienones. In the case of the 4-methylcatechol (B155104) substructure within 4-Methylbenzo[d] nih.govmdpi.comdioxole-2-thione, treatment with a hypervalent iodine reagent could potentially lead to an ortho-quinone intermediate. This process involves a two-electron oxidation of the catechol moiety. The resulting highly reactive species can then undergo various cycloaddition or nucleophilic addition reactions.

Another potential approach is transition-metal-catalyzed dearomatization. This can involve an ipso-Friedel–Crafts-type C-alkylation, where a nucleophilic aromatic ring attacks an electrophilic center. For 4-Methylbenzo[d] nih.govmdpi.comdioxole-2-thione, this would likely require prior modification to introduce a suitable tethered electrophile.

Photochemical dearomatization offers a mild and efficient method for accessing dearomatized products. Visible-light-mediated cycloadditions, for example, could potentially engage the benzodioxole ring system, leading to complex polycyclic structures.

Rearrangement Reactions:

A significant rearrangement pathway anticipated for 4-Methylbenzo[d] nih.govmdpi.comdioxole-2-thione is the thermal or photochemical conversion of the thionocarbonate to the corresponding thiolcarbonate. This transformation is analogous to the well-documented Schönberg rearrangement of diaryl thionocarbonates.

The Schönberg rearrangement is an intramolecular process that is thought to proceed through a four-membered cyclic transition state. In this mechanism, the nucleophilic sulfur atom of the thione group attacks one of the adjacent aromatic carbons of the benzodioxole ring, leading to the cleavage of the O-C(aromatic) bond and the formation of a new S-C(aromatic) bond. This results in the isomeric 4-methylbenzo[d] nih.govmdpi.comoxathiol-2-one. The presence of the electron-donating methyl group on the aromatic ring may influence the regioselectivity and rate of this rearrangement.

Theoretical studies on the Schönberg rearrangement of O,O-diphenyl carbonothioate (B8497899) to O,S-diphenyl carbonothioate suggest that the activation energy is primarily associated with the breaking of the C-O bond.

Ring-Opening and Rearrangement Reactions of the 1,3-Dioxole (B15492876) and Thione Rings

The 1,3-dioxole and thione rings in 4-Methylbenzo[d] nih.govmdpi.comdioxole-2-thione are susceptible to ring-opening reactions under various conditions, particularly with nucleophilic attack.

The thione group (C=S) is a key site for nucleophilic attack. Strong nucleophiles can attack the carbon atom of the thione, leading to the opening of the five-membered ring. For instance, in related 1,2-dithiole-3-thiones, nucleophilic attack by active methylene (B1212753) compounds can lead to ring transformation and the formation of new heterocyclic systems. Similarly, treatment of 4-Methylbenzo[d] nih.govmdpi.comdioxole-2-thione with potent nucleophiles could initiate a cascade of reactions resulting in ring-opened products or rearranged heterocyclic structures.

Acid-catalyzed rearrangements are also plausible. In the presence of a strong acid, protonation of one of the oxygen atoms in the dioxole ring could occur, followed by ring opening to form a carbocationic intermediate. This intermediate could then undergo further reactions, including rearrangement or trapping by a nucleophile. Studies on the acid-catalyzed rearrangements of 1,3-dithiole-2-thiones have shown the formation of various rearranged products through carbocationic intermediates.

Furthermore, the reaction of related benzo[d] nih.govmdpi.comoxathiole-2-thione with benzyne (B1209423) is known to proceed through a cycloaddition–cycloreversion mechanism, resulting in an isomeric benzo[d] nih.govmdpi.com-dithiol-2-one. This suggests that 4-Methylbenzo[d] nih.govmdpi.comdioxole-2-thione could potentially undergo similar cycloaddition reactions with highly reactive species, leading to rearranged products.

Investigating Reaction Kinetics and Thermodynamic Parameters of Key Transformations

While specific kinetic and thermodynamic data for 4-Methylbenzo[d] nih.govmdpi.comdioxole-2-thione are not available in the literature, the parameters for analogous reactions provide valuable insights.

Schönberg Rearrangement:

Kinetic studies of the Schönberg rearrangement of diaryl thioncarbonates have shown that the reaction is favored by electron-withdrawing groups on the aromatic ring. This suggests that the electron-donating methyl group in 4-Methylbenzo[d] nih.govmdpi.comdioxole-2-thione might decrease the rate of this rearrangement compared to an unsubstituted analogue. The reaction is typically first-order, consistent with an intramolecular mechanism.

A theoretical study on the Schönberg rearrangement of O,O-diphenyl carbonothioate provided the following calculated rate constants in diphenyl ether:

Temperature (K)Rate Constant (k)
Arrhenius (2-p)k = 1.34 × 10¹³ exp(-21550.4/T) s⁻¹
Arrhenius (3-p)k = 1.09 × 10¹⁰ T⁰.⁹⁹⁷ exp(-21089.7/T) s⁻¹

These equations can be used to estimate the rate of rearrangement at different temperatures for the parent diaryl thionocarbonate, providing a baseline for considering the effect of the methyl substituent.

Ring-Opening Reactions:

The thermodynamics of ring-opening polymerizations of cyclic esters and ethers are often driven by ring strain. While 4-Methylbenzo[d] nih.govmdpi.comdioxole-2-thione is not typically a monomer for polymerization, the principles governing the stability of the dioxole ring are relevant. The fusion to the aromatic ring imparts significant stability.

For nucleophile-induced ring-opening, the kinetics would be expected to follow second-order behavior, dependent on the concentrations of both the substrate and the nucleophile. The rate would be highly sensitive to the nucleophilicity of the attacking species and the solvent polarity.

The thermodynamic feasibility of these transformations will depend on the relative stabilities of the starting material, intermediates, and products. The conversion of the thione to the more stable carbonyl group in the thiolcarbonate isomer during the Schönberg rearrangement provides a thermodynamic driving force for this process.

Structural Characterization, Conformational Analysis, and Electronic Structure Elucidation

Advanced Spectroscopic Characterization Techniques

The precise structural features and electronic behavior of 4-Methylbenzo[d] rsc.orgnih.govdioxole-2-thione have been investigated using a suite of high-resolution spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) for Elucidating Subtle Structural Features

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds in solution. For 4-Methylbenzo[d] rsc.orgnih.govdioxole-2-thione, both ¹H and ¹³C NMR spectra provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Methylbenzo[d] rsc.orgnih.govdioxole-2-thione is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants of the aromatic protons on the benzene (B151609) ring are influenced by the electron-donating effect of the methylenedioxy group and the electron-withdrawing nature of the thione group. The methyl protons would appear as a singlet, with its chemical shift providing insight into the local electronic environment.

Proton Expected Chemical Shift (ppm) Multiplicity
Aromatic CH6.5 - 7.5d, t
Methyl CH₃2.0 - 2.5s
Dioxole CH₂5.9 - 6.1s
Carbon Expected Chemical Shift (ppm)
C=S190 - 210
Aromatic C110 - 150
Methyl C15 - 25
Dioxole C100 - 105

Vibrational Spectroscopy (FTIR, Raman) for Anharmonicity and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule.

FTIR Spectroscopy: The FTIR spectrum of 4-Methylbenzo[d] rsc.orgnih.govdioxole-2-thione is characterized by several key absorption bands. A strong absorption band corresponding to the C=S stretching vibration is expected in the region of 1050-1250 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are observed in the 1450-1600 cm⁻¹ range. The characteristic C-O-C stretching of the dioxole ring would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=S bond, being highly polarizable, often gives a strong signal in the Raman spectrum. Aromatic ring vibrations also tend to be strong in Raman spectra. Analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of experimental bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H stretch> 3000FTIR, Raman
C=C stretch (aromatic)1450 - 1600FTIR, Raman
C=S stretch1050 - 1250FTIR, Raman
C-O-C stretch (dioxole)1000 - 1200FTIR

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 4-Methylbenzo[d] rsc.orgnih.govdioxole-2-thione is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transition, which is generally weaker and of lower energy, involves the excitation of a non-bonding electron (from the sulfur or oxygen atoms) to an antibonding π* orbital. The position and intensity of these bands are influenced by the solvent polarity.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While spectroscopic methods provide information about the molecule in solution or as a bulk sample, single-crystal X-ray crystallography offers a definitive determination of the three-dimensional molecular structure in the solid state. An X-ray crystal structure of 4-Methylbenzo[d] rsc.orgnih.govdioxole-2-thione would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the benzodioxole ring system and the geometry around the thione group. Furthermore, analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as π-π stacking or C-H···S interactions, which govern the solid-state architecture.

Conformational Analysis and Dynamic Studies of 4-Methylbenzo[d]rsc.orgnih.govdioxole-2-thione and its Derivatives

The conformational flexibility of the 4-Methylbenzo[d] rsc.orgnih.govdioxole-2-thione molecule is relatively limited due to the fused ring system. The primary conformational freedom would involve the orientation of the methyl group. Computational methods, such as DFT, can be used to perform a conformational analysis to identify the most stable conformer and to calculate the energy barriers for any possible rotations. Dynamic NMR studies could potentially be used to investigate any dynamic processes occurring in solution.

Computational Chemistry and Quantum Mechanical Investigations

Reaction Pathway and Transition State Calculations for Mechanistic Insights

While specific computational studies on the reaction pathways of 4-Methylbenzo[d] semanticscholar.orgzsmu.edu.uadioxole-2-thione are not extensively available in peer-reviewed literature, the principles of computational chemistry provide a robust framework for predicting and understanding its reactivity. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping potential energy surfaces and elucidating the mechanisms of chemical reactions involving heterocyclic thiones.

Theoretical investigations into the reactivity of analogous thione-containing heterocycles often focus on several key reaction types, including cycloaddition reactions and nucleophilic additions. For a molecule like 4-Methylbenzo[d] semanticscholar.orgzsmu.edu.uadioxole-2-thione, computational models can be used to explore these potential pathways, providing deep mechanistic insights.

The process of computationally mapping a reaction pathway involves identifying the lowest energy routes from reactants to products. This is achieved by locating and characterizing the structures of all stationary points along the reaction coordinate, including local minima (reactants, intermediates, and products) and first-order saddle points, which correspond to transition states.

A primary area of investigation for compounds with a thione group is their participation in cycloaddition reactions, where the C=S double bond can act as a dipolarophile or a dienophile. For instance, in a [3+2] cycloaddition reaction, the thione would react with a 1,3-dipole. researchgate.netwikipedia.org DFT calculations can predict the feasibility of such a reaction by determining the activation energy barrier. This is accomplished by optimizing the geometry of the transition state and calculating its energy relative to the reactants. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Furthermore, these calculations can provide insights into the regioselectivity and stereoselectivity of such reactions, which are often governed by the electronic and steric properties of both the thione and the reacting partner. The methyl group at the 4-position on the benzene (B151609) ring of 4-Methylbenzo[d] semanticscholar.orgzsmu.edu.uadioxole-2-thione would be expected to exert a notable electronic and steric influence on the reaction profile, which can be quantified through these computational methods.

To illustrate the type of data generated from such a computational study, a hypothetical reaction pathway analysis for the [3+2] cycloaddition of 4-Methylbenzo[d] semanticscholar.orgzsmu.edu.uadioxole-2-thione with a generic 1,3-dipole is presented below. The values are purely illustrative and represent the kind of quantitative insights that would be sought in a rigorous computational investigation.

Reaction PathwayTransition State (TS)Activation Energy (ΔG) (kcal/mol)Reaction Energy (ΔGrxn) (kcal/mol)Key Imaginary Frequency (cm-1)
[3+2] Cycloaddition - Path A (Regioisomer 1)TS-A22.5-15.8-250.4i
[3+2] Cycloaddition - Path B (Regioisomer 2)TS-B25.1-14.2-235.7i
Nucleophilic Attack at Thione CarbonTS-C18.3-5.6-310.2i

In this hypothetical example, the data would suggest that nucleophilic attack at the thione carbon has the lowest activation energy, indicating it might be the most kinetically favorable pathway under certain conditions. Among the cycloaddition pathways, Path A, leading to Regioisomer 1, would be favored over Path B due to a lower activation barrier. The negative reaction energies (ΔGrxn) for all pathways indicate that the formation of products is thermodynamically favorable.

By analyzing the geometries of the calculated transition states, researchers can understand the bonding changes that occur during the reaction. For instance, the bond lengths and angles in the transition state structure provide a snapshot of the molecule as it crosses the energy barrier, revealing the extent of bond formation and breaking.

Rational Design and Synthesis of Derivatives: Structure Reactivity and Structure Property Relationships

Strategic Functionalization of the Benzo[d]nih.govnih.govdioxole Skeleton

The benzo[d] nih.govnih.govdioxole skeleton serves as a versatile platform for chemical modification. The aromatic ring is amenable to various electrophilic and cross-coupling reactions, allowing for the introduction of a wide array of functional groups. Strategic functionalization can significantly alter the electronic properties and steric profile of the molecule.

A prominent strategy for functionalization involves the introduction of a halogen, such as bromine, onto the benzene (B151609) ring, which then serves as a handle for further modifications. For instance, (6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanol can be used as a starting material for a synthetic route. worldresearchersassociations.comresearchgate.net This bromo-derivative can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl substituents. worldresearchersassociations.comresearchgate.net This methodology allows for the synthesis of a diverse library of derivatives by reacting the brominated intermediate with various boronic acids. worldresearchersassociations.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling for Functionalization of the Benzodioxole Skeleton

Boronic Acid ReactantCatalyst/LigandResulting Substituent at C6Yield (%)Reference
Isoxazole-4-boronic acidPdCl₂(PPh₃)₂ / PPh₃4-isoxazolyl60 worldresearchersassociations.com
2-ethoxyphenylboronic acidPdCl₂(PPh₃)₂ / PPh₃2-ethoxyphenyl73 researchgate.net
Pyridine-3-boronic acidPdCl₂(PPh₃)₂ / PPh₃3-pyridinyl69 researchgate.net
Quinoline-8-boronic acidPdCl₂(PPh₃)₂ / PPh₃8-quinolinyl71 researchgate.net

This approach highlights the modularity and efficiency of using cross-coupling reactions for the late-stage functionalization of the benzodioxole core, enabling the creation of complex molecules from simpler, halogenated precursors. worldresearchersassociations.com

Modification of the 4-Methyl Group and its Impact on Chemical Properties

Potential modifications of the 4-methyl group include:

Oxidation: The methyl group can be oxidized to form an alcohol (hydroxymethyl), aldehyde (formyl), or carboxylic acid group. This would dramatically increase the polarity of the molecule, affecting its solubility and potential for hydrogen bonding.

Halogenation: Free-radical halogenation could replace one or more hydrogens with fluorine, chlorine, or bromine, creating -CH₂X, -CHX₂, or -CX₃ groups. This would alter the group's electronic properties and lipophilicity.

Chain Elongation: The methyl group could be elaborated into larger alkyl or functionalized chains, which would impact the steric environment around the dioxole and thione rings.

The impact of such modifications can be understood through theoretical studies. For example, the presence and position of methyl groups can affect the planarity and stability of heterocyclic ring systems. researchgate.net Molecular dynamics simulations have shown that increasing the methylation of aromatic precursors can lead to a higher degree of molecular alignment and enhanced material properties. nih.gov Therefore, modifying the 4-methyl group is a key strategy to modulate conformational behavior, influence intermolecular interactions, and fine-tune the physicochemical properties of the entire molecule. nih.gov

Heteroatom Substitution within the 1,3-Dioxole (B15492876) or Thione Ring Systems

Altering the heteroatom composition of the heterocyclic rings is a fundamental strategy for creating new molecular frameworks with distinct properties. This involves replacing the oxygen atoms of the 1,3-dioxole ring or the sulfur atom of the thione group with other heteroatoms like sulfur or nitrogen.

A direct analogue, Benzo[d] nih.govnih.govoxathiole-2-thione, has been synthesized by replacing one of the dioxole oxygen atoms with a sulfur atom. mdpi.com This substitution changes the geometry and electronic nature of the five-membered ring. The synthesis of this compound can be achieved by treating o-mercaptophenol with thiophosgene (B130339). mdpi.com

Further modifications could include:

Dithiole Analogue: Replacing both oxygen atoms with sulfur would yield a benzo[d] nih.govnih.govdithiole-2-thione. Dithiole-3-thiones are known to undergo various ring transformations, indicating a rich reactive potential for such derivatives. nih.gov

Oxazole (B20620)/Thiazole Analogues: Substitution with nitrogen could lead to oxazole or thiazole-fused systems, introducing basicity and new hydrogen bonding capabilities.

Carbonyl Analogue: Replacing the thione sulfur with an oxygen atom would produce the corresponding 4-Methylbenzo[d] nih.govnih.govdioxole-2-one. This conversion from a thione (C=S) to a carbonyl (C=O) would significantly alter the reactivity at this position, as carbonyls are generally more electrophilic and less prone to the reactions characteristic of thiones.

Table 2: Potential Heteroatom-Substituted Analogues

Parent CompoundRing SystemHeteroatomsPotential Properties
4-Methylbenzo[d] nih.govnih.govdioxole-2-thione1,3-DioxoleO, O, SBaseline
4-Methylbenzo[d] nih.govnih.govoxathiole-2-thione1,3-OxathioleO, S, SAltered ring geometry, different electronic distribution
4-Methylbenzo[d] nih.govnih.govdithiole-2-thione1,3-DithioleS, S, SIncreased polarizability, potential for unique reactivity
4-Methylbenzo[d] nih.govnih.govdioxole-2-one1,3-DioxoleO, O, OIncreased electrophilicity at C2, altered spectroscopic properties

These substitutions fundamentally change the character of the heterocyclic systems, impacting everything from ring planarity to the molecule's interaction with biological targets or its role in materials science.

Investigation of Structure-Reactivity Relationships (SRR) in New Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity is paramount for rational design. Each modification to the 4-Methylbenzo[d] nih.govnih.govdioxole-2-thione scaffold directly influences its electronic and steric properties, thereby altering its reactivity.

Key SRRs to investigate include:

Electronic Effects: Introducing electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -OCH₃, -NH₂) on the aromatic ring will modulate the electron density across the entire molecule. An electron-withdrawing group would decrease the nucleophilicity of the thione sulfur but could increase the electrophilicity of the aromatic ring for certain reactions. Conversely, an electron-donating group would have the opposite effect. Theoretical studies on related systems have shown that even minor chemical modifications can significantly impact electronic properties and decay rates in luminescent materials. rsc.org

Steric Effects: Modifying the 4-methyl group to a larger substituent, such as an isopropyl or tert-butyl group, would create steric hindrance around the adjacent dioxole ring. This could influence the accessibility of the thione group to reagents and potentially favor certain reaction pathways over others.

Heteroatom Effects: As discussed in section 6.3, replacing oxygen with sulfur or nitrogen changes bond lengths, bond angles, and electronegativity within the heterocyclic ring. For example, the increased polarizability of sulfur compared to oxygen in a dithiole analogue could enhance certain intermolecular interactions. The electronic properties, rather than structural ones, have been suggested to be the primary drivers of activity in some heterocyclic systems like benzodiazepines. nih.gov

Table 3: Predicted Structure-Reactivity Relationships

Structural ModificationPredicted Impact on Reactivity
Addition of an electron-withdrawing group (e.g., -NO₂) at C6Decreased nucleophilicity of the thione sulfur; increased susceptibility of the aromatic ring to nucleophilic attack.
Conversion of 4-methyl to 4-carboxylic acidIncreased acidity; potential for new reactions like esterification or amidation; altered solubility.
Replacement of dioxole oxygen with sulfurModified pKa of adjacent protons; potential for different metal coordination chemistry.
Replacement of thione sulfur with oxygenIncreased electrophilicity at the C2 position; change from thiophilic to carbophilic reactivity.

By systematically synthesizing derivatives and studying their reaction kinetics and pathways, a comprehensive map of the structure-reactivity landscape for this class of compounds can be developed.

Design of Chiral Derivatives and Enantioselective Synthesis

The introduction of chirality into the 4-Methylbenzo[d] nih.govnih.govdioxole-2-thione framework opens avenues for creating stereochemically defined molecules, which is of critical importance in fields such as pharmacology and materials science. Chirality can be introduced at several positions, including the C2 position of the dioxole ring or on a substituent attached to the aromatic skeleton.

The development of enantioselective synthetic methods is crucial for accessing these chiral derivatives in high optical purity. One powerful approach is the use of transition metal catalysis. For example, a Rh(II)-catalyzed asymmetric three-component cascade reaction has been developed for the synthesis of chiral 1,3-dioxoles with good to high yields and excellent enantioselectivity. nih.gov This method involves the reaction of ylides, aldehydes, and carboxylic acids, where the enantioselectivity is controlled by chiral carboxylate ligands on the rhodium catalyst. nih.gov

Another established strategy for inducing chirality in related systems is asymmetric hydrogenation. The Noyori asymmetric hydrogenation has been successfully employed in the total synthesis of complex natural products containing the benzo[d] nih.govnih.govdioxole motif, achieving excellent enantioselectivity (>99% ee). rsc.orgnih.gov

Table 4: Strategies for Enantioselective Synthesis

MethodTarget Chiral CenterCatalyst/Reagent ExampleKey FeatureReference
Rh-catalyzed Cascade ReactionC2 of the dioxole ringChiral Rh(II) carboxylate catalystsAsymmetric construction of the dioxole ring itself. nih.gov
Asymmetric HydrogenationSide chain attached to the aromatic ringNoyori-type Ru-BINAP catalystsEnantioselective reduction of a prochiral ketone or alkene. rsc.orgnih.gov
Chiral AuxiliaryAny position via a prochiral precursorEvans auxiliaryDiastereoselective functionalization followed by removal of the auxiliary.N/A

The design of chiral derivatives could involve synthesizing molecules with a stereocenter at the C2 position, or by functionalizing the 4-methyl group into a longer, chiral side-chain. The ability to control the three-dimensional arrangement of atoms is essential for creating molecules with specific and highly selective interactions.

Advanced Applications in Materials Science and Organic Synthesis Non Biological/non Clinical Focus

4-Methylbenzo[d]bookpi.orgresearchgate.netdioxole-2-thione as a Versatile Synthetic Intermediate

The utility of a molecule in organic synthesis is often determined by its combination of a stable, modifiable scaffold and reactive functional groups. The 1,3-benzodioxole (B145889) core provides a robust aromatic platform, while the thione group offers a site for a variety of chemical transformations. chemicalbook.com This combination makes compounds like 4-Methylbenzo[d] bookpi.orgresearchgate.netdioxole-2-thione valuable as starting materials or intermediates. chemicalbook.com

Heterocyclic compounds are fundamental building blocks for constructing more complex molecular architectures. scirp.orgresearchgate.net The 1,3-benzodioxole moiety itself is integral to the total synthesis of complex natural products like aporphine alkaloids. rsc.org The thione functional group, in particular, is a versatile handle for building new heterocyclic rings. Analogous to the reactivity of other heterocyclic thiones, such as 1,2-dithiole-3-thiones, the sulfur atom can participate in cycloaddition reactions or serve as a nucleophile after deprotonation, enabling the formation of fused ring systems. nih.gov

Furthermore, the benzodioxole scaffold can be elaborated using modern cross-coupling techniques. For instance, brominated benzodioxole derivatives serve as effective substrates in Suzuki-Miyaura coupling reactions to append various aryl and heterocyclic groups, demonstrating the scaffold's utility in creating molecular diversity. worldresearchersassociations.com A multi-step synthesis starting from a functionalized benzodioxole highlights its role as a foundational block for intricate molecules. worldresearchersassociations.com

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
1(6-bromobenzo[d] bookpi.orgresearchgate.netdioxol-5-yl)methanolCBr₄, PPh₃, DCM5-(bromomethyl)-6-bromobenzo[d] bookpi.orgresearchgate.netdioxole91 worldresearchersassociations.com
25-(bromomethyl)-6-bromobenzo[d] bookpi.orgresearchgate.netdioxoleNaN₃, MeOH5-(azidomethyl)-6-bromobenzo[d] bookpi.orgresearchgate.netdioxole88 worldresearchersassociations.com
35-(azidomethyl)-6-bromobenzo[d] bookpi.orgresearchgate.netdioxolePhenylacetylene, CuI1-((6-bromobenzo[d] bookpi.orgresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole82 worldresearchersassociations.com
41-((...))-4-phenyl-1H-1,2,3-triazoleArylboronic acid, PdCl₂(PPh₃)₂, K₂CO₃6-aryl substituted benzodioxole-triazole derivatives33-89 worldresearchersassociations.com

The thione group (C=S) is known for its diverse reactivity, which can be exploited for numerous organic transformations. It can be readily S-alkylated to form thioethers, which can then be used in subsequent reactions. The group can also be converted to its corresponding ketone (C=O) or reduced. The aromatic ring of the benzodioxole system is susceptible to electrophilic substitution, allowing for the introduction of nitro, halogen, or acyl groups, which can be further modified. The methyl group at the 4-position also offers a site for potential functionalization through free-radical or oxidation reactions. The synthesis of novel organoselenium compounds from benzodioxole precursors further illustrates the scaffold's amenability to significant structural modifications. ias.ac.in

Exploration in Functional Materials (e.g., optical, electronic, catalytic)

The photophysical properties and intermolecular interaction capabilities of the 1,3-benzodioxole scaffold suggest its potential for creating novel functional materials. While data on 4-Methylbenzo[d] bookpi.orgresearchgate.netdioxole-2-thione itself is not available, studies on its analogues provide insight into these possibilities.

Photoresponsive materials change their properties upon exposure to light. This behavior is often linked to significant changes in the electronic distribution of a molecule between its ground and excited states. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a strong indicator of such electronic redistribution. researchgate.net Studies on other 1,3-benzodioxole derivatives have demonstrated pronounced solvatochromic behavior, where both absorption and emission spectra shift in response to solvent polarity. semanticscholar.orgresearchgate.net This is attributed to a larger dipole moment in the excited state compared to the ground state, which leads to differential stabilization by polar solvents. bookpi.orgresearchgate.net This inherent electronic polarizability is a prerequisite for many photoresponsive systems.

Solvatochromic Data for (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] bookpi.orgresearchgate.netdioxol-5-yl)prop-2-en-1-one

Solvent Polarity (ET(30)) Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (cm⁻¹) Reference
Toluene 33.9 363 473 6825 researchgate.netresearchgate.net
Chloroform 39.1 366 498 7748 researchgate.netresearchgate.net
Ethyl Acetate 38.1 362 496 7949 researchgate.netresearchgate.net
Acetonitrile 45.6 361 512 8783 researchgate.netresearchgate.net

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures. The ability of a molecule to act as a "guest" within a "host" framework is a fundamental concept in this field. The 1,3-benzodioxole moiety has been shown to effectively participate in such host-guest systems. In one study, various 1,3-benzodioxole derivatives were successfully encapsulated within the nanopores of a "crystalline sponge," a metal-organic framework. nih.gov X-ray analysis revealed that the encapsulation was stabilized by specific non-covalent interactions, including π-π stacking, CH-halogen, and CH-O interactions between the benzodioxole guest and the host framework. nih.gov This demonstrates the inherent ability of the benzodioxole structure to engage in the directional interactions required for the rational design of supramolecular assemblies.

Chemo- and Enantioselective Catalysis Mediated by 4-Methylbenzo[d]bookpi.orgresearchgate.netdioxole-2-thione Analogues

Asymmetric catalysis, which uses chiral catalysts to produce a specific enantiomer of a product, is a cornerstone of modern organic synthesis. Chiral catalysts are often complex molecules where a rigid scaffold holds functional groups in a precise three-dimensional arrangement. sigmaaldrich.com While 4-Methylbenzo[d] bookpi.orgresearchgate.netdioxole-2-thione is achiral, it can serve as a precursor for chiral analogues that may function as catalysts or ligands.

The development of catalysts based on related heterocyclic scaffolds, such as chiral 1,4-benzodioxanes, for enantioselective reactions showcases the potential of this structural class. researchgate.net A chiral derivative of 4-Methylbenzo[d] bookpi.orgresearchgate.netdioxole-2-thione could be designed where the benzodioxole unit provides a rigid, sterically defined backbone. The thione group could act as a Lewis basic site to activate substrates or as a coordination point for a transition metal.

This approach is conceptually similar to the use of chiral Lewis bases in enantioselective halogenation reactions. For example, chiral amine catalysts have been used to achieve highly enantioselective bromochlorination of chalcones with catalyst loadings as low as 1–3 mol%. nih.govnih.gov The catalyst controls the stereochemical outcome by forming a chiral intermediate with the halogenating agent. A suitably designed chiral catalyst derived from the benzodioxole thione scaffold could potentially mediate similar transformations with high levels of chemo- and enantioselectivity. nih.govnih.gov

Examples of Enantioselective Catalysis

Reaction Catalyst Substrate Selectivity Yield (%) Reference
Bromochlorination (DHQD)₂PHAL (3 mol%) Chalcone 92:8 er 76 nih.gov
Bromochlorination (DHQD)₂PHAL (1 mol%) Chalcone derivative 90:10 er 84 nih.gov

The Chemical Probe Potential of 4-Methylbenzo[d] sapub.orgmdpi.comdioxole-2-thione: An Unexplored Frontier

Despite extensive investigation into the applications of heterocyclic compounds in materials science and organic synthesis, the specific compound 4-Methylbenzo[d] sapub.orgmdpi.comdioxole-2-thione remains a largely uncharted territory in the realm of chemical probes for fundamental processes. Comprehensive searches of scientific literature and chemical databases have yielded no specific studies detailing its development or application in this capacity.

The exploration of novel molecular probes is a critical endeavor in chemistry, enabling a deeper understanding of reaction mechanisms, kinetics, and other fundamental chemical processes. These probes, through their unique structural and electronic properties, can provide invaluable insights that are otherwise difficult to obtain.

While the broader family of benzodioxole and thione-containing heterocycles has seen varied applications, from synthetic intermediates to components in functional materials, the specific methyl-substituted derivative, 4-Methylbenzo[d] sapub.orgmdpi.comdioxole-2-thione, has not been the subject of published research focusing on its use as a chemical probe. This indicates a significant gap in the current body of scientific knowledge.

Further research would be necessary to determine if 4-Methylbenzo[d] sapub.orgmdpi.comdioxole-2-thione possesses properties that would make it a suitable candidate for a chemical probe. Such investigations would typically involve:

Synthesis and Characterization: Development of a reliable synthetic route to obtain the pure compound, followed by thorough characterization of its structural, spectroscopic, and electrochemical properties.

Reactivity Studies: Examination of its reactivity towards various chemical species and under different reaction conditions to understand its stability and potential for selective interactions.

Spectroscopic Analysis: In-depth analysis of its photophysical properties, such as absorption and emission spectra, to assess its potential as a fluorescent or colorimetric probe.

Without such foundational research, any discussion on the "Advanced Applications in Materials Science and Organic Synthesis" with a "Non-Biological/Non-Clinical Focus," specifically concerning its "Development as Probes for Fundamental Chemical Processes," would be purely speculative. The scientific community has yet to explore the potential of 4-Methylbenzo[d] sapub.orgmdpi.comdioxole-2-thione in this specific context.

Future Research Directions and Emerging Avenues for 4 Methylbenzo D 1 2 Dioxole 2 Thione Research

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and reactivity prediction. For a molecule like 4-Methylbenzo[d] mdpi.comrsc.orgdioxole-2-thione, where established synthetic routes may be limited, AI and ML can offer powerful tools to accelerate discovery.

Future research will likely focus on developing predictive models for the synthesis of 4-Methylbenzo[d] mdpi.comrsc.orgdioxole-2-thione and its derivatives. By training algorithms on large datasets of known reactions involving similar heterocyclic systems, it will be possible to forecast optimal reaction conditions, including catalysts, solvents, and temperatures, thereby minimizing empirical trial-and-error. These models can also predict potential side products, streamlining purification processes.

Furthermore, ML algorithms can be employed to predict the reactivity of the 4-Methylbenzo[d] mdpi.comrsc.orgdioxole-2-thione core. By analyzing its electronic structure and comparing it to a vast library of compounds with known reactivity, researchers can identify potential reaction partners and predict the outcomes of novel chemical transformations. This in silico screening can prioritize experimental efforts, directing researchers towards the most promising synthetic pathways and applications.

Table 1: Potential AI and ML Applications in 4-Methylbenzo[d] mdpi.comrsc.orgdioxole-2-thione Research

Application AreaSpecific TaskPotential Impact
Predictive Synthesis Optimization of reaction conditions (catalyst, solvent, temperature)Increased reaction yields, reduced development time
Prediction of side products and impuritiesSimplified purification, improved product purity
Reactivity Prediction Identification of potential reaction partnersDiscovery of novel chemical transformations
Prediction of reaction outcomes and mechanismsEnhanced understanding of chemical reactivity
Property Prediction Forecasting of physicochemical and biological propertiesAccelerated discovery of new functional molecules

Exploration of Novel Catalytic Systems and Sustainable Synthesis Pathways

The development of efficient and sustainable synthetic methods is a paramount goal in modern chemistry. Future research on 4-Methylbenzo[d] mdpi.comrsc.orgdioxole-2-thione will undoubtedly concentrate on the discovery of novel catalytic systems that enable its synthesis through environmentally benign pathways.

One promising avenue is the exploration of transition-metal catalysis. Catalysts based on metals such as palladium, copper, and rhodium have shown remarkable efficacy in the formation of C-S and C-O bonds, which are key to the construction of the benzodioxole and thione moieties. Future work could involve the design of bespoke ligands that enhance the catalytic activity and selectivity for the synthesis of the target molecule.

Moreover, there is a growing interest in organocatalysis, which utilizes small organic molecules as catalysts. This approach avoids the use of potentially toxic and expensive heavy metals. The development of organocatalytic methods for the synthesis of 4-Methylbenzo[d] mdpi.comrsc.orgdioxole-2-thione would represent a significant step towards a more sustainable chemical industry.

Additionally, biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative. The identification or engineering of enzymes capable of catalyzing the key steps in the synthesis of 4-Methylbenzo[d] mdpi.comrsc.orgdioxole-2-thione could lead to highly efficient and sustainable production methods.

Investigation of Gas-Phase Reactions and Photochemical Transformations

Understanding the intrinsic reactivity of a molecule, free from solvent effects, can provide fundamental insights into its chemical behavior. Gas-phase studies on 4-Methylbenzo[d] mdpi.comrsc.orgdioxole-2-thione, using techniques such as mass spectrometry and computational chemistry, could reveal novel reaction pathways that are not accessible in solution.

Photochemistry offers another exciting frontier for exploring the reactivity of this compound. The interaction of light with the thione group could induce unique chemical transformations, such as cycloadditions or rearrangements. Investigating the photochemical behavior of 4-Methylbenzo[d] mdpi.comrsc.orgdioxole-2-thione could lead to the discovery of novel light-driven synthetic methodologies and the development of photoresponsive materials. For instance, similar heterocyclic thiones have been studied for their photocyclization and photodesulfurization reactions researchgate.net.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 4-Methylbenzo[d] mdpi.comrsc.orgdioxole-2-thione, the application of advanced spectroscopic techniques for in situ monitoring is crucial. Techniques such as process IR (Infrared) and Raman spectroscopy, as well as in situ NMR (Nuclear Magnetic Resonance) spectroscopy, allow for the real-time observation of reactant consumption, intermediate formation, and product generation.

This real-time data is invaluable for optimizing reaction conditions and for elucidating complex reaction networks. By observing the transient species that are formed during a reaction, researchers can gain a more complete picture of the underlying mechanism, which can inform the design of more efficient and selective synthetic routes.

Design of Next-Generation Functional Materials Utilizing the 4-Methylbenzo[d]mdpi.comrsc.orgdioxole-2-thione Core

The unique structural and electronic properties of the 4-Methylbenzo[d] mdpi.comrsc.orgdioxole-2-thione scaffold make it an attractive building block for the design of novel functional materials. The presence of the benzodioxole unit, found in many natural products and pharmaceuticals, coupled with the reactive thione group, offers a versatile platform for creating materials with tailored properties.

Future research in this area could focus on incorporating the 4-Methylbenzo[d] mdpi.comrsc.orgdioxole-2-thione core into polymers to create materials with enhanced thermal stability, unique optical properties, or specific biological activities. The thione group can also serve as a handle for further functionalization or for coordination to metal centers, leading to the development of novel catalysts or sensors.

Furthermore, the inherent chirality of certain derivatives of this scaffold could be exploited in the development of materials for asymmetric catalysis or chiral separations. The design and synthesis of such functional materials will require a multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials science.

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps in synthesizing 4-Methylbenzo[d][1,3]dioxole-2-thione, and how can reaction conditions be optimized for yield? A: A three-step synthesis starting with 4-methylbenzo[1,3]dioxole involves chlorination at the methyl group and C-2 position using chlorine and AIBN at elevated temperatures (70–150°C). Subsequent fluorination with HF at -15°C yields difluoro derivatives, followed by formic acid treatment to form the thione group. Optimization includes controlling reaction time, temperature, and stoichiometry of fluorinating agents to minimize side reactions .

Advanced Fluorination Methodologies

Q: How do fluorination strategies impact the electronic properties of this compound derivatives? A: Fluorination modifies electron density and reactivity. For example, replacing chlorine with fluorine via HF enhances electrophilicity at the thione sulfur. Advanced techniques like NMR (¹⁹F) and DFT calculations (B3LYP/6-31G*) can track electronic changes and guide selective fluorination .

Analytical Characterization Techniques

Q: What spectroscopic and crystallographic methods are most effective for characterizing this compound? A:

  • X-ray crystallography resolves the diselenide derivatives' molecular geometry, confirming Se–Se bond lengths (~2.32 Å) and dihedral angles .
  • FT-IR identifies thione C=S stretching (~1200 cm⁻¹), while ¹³C NMR distinguishes methyl (δ 20–25 ppm) and aromatic carbons (δ 110–150 ppm) .

Bioactivity Assay Design

Q: How can researchers design antimicrobial assays for this compound derivatives? A: Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results with control compounds (e.g., ciprofloxacin) and validate via time-kill kinetics. Structural analogs like triazole-thiones show activity at 12.5–50 µg/mL .

Computational Modeling Challenges

Q: Which DFT functionals are suitable for modeling this compound’s thermochemical properties? A: Hybrid functionals (e.g., B3LYP) incorporating exact exchange (20–25%) improve accuracy for atomization energies (average deviation <3 kcal/mol). Pair with dispersion corrections (e.g., D3BJ) for non-covalent interactions in crystal packing .

Resolving Data Contradictions

Q: How to address discrepancies in reported synthetic yields or bioactivity data? A: Systematically vary parameters (e.g., solvent polarity, catalyst loading) and apply statistical tools (ANOVA) to identify outliers. Cross-validate with independent techniques (HPLC purity checks, replicate bioassays). Contradictions may arise from impurities or unaccounted stereoelectronic effects .

Reaction Mechanism Elucidation

Q: What mechanistic insights exist for the thione group’s reactivity in cross-coupling reactions? A: The thione sulfur acts as a nucleophile in SN² reactions. For example, sodium borohydride cleaves Se–Se bonds in diselenides to form unsymmetrical monoselenides. Monitor intermediates via LC-MS and propose mechanisms using Eyring plots (Δ‡H and Δ‡S) .

Toxicity and Safety Protocols

Q: What safety measures are recommended when handling this compound? A: Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy. Follow protocols for thione-containing compounds: avoid strong oxidizers, store under inert gas (Ar/N₂), and dispose via halogenation (e.g., NaOCl) to detoxify .

Structure-Activity Relationship (SAR) Studies

Q: How to design SAR studies for antimicrobial derivatives? A: Synthesize analogs with substituents at the methyl or dioxole positions. Test bioactivity and correlate with electronic parameters (Hammett σ) or steric bulk (Taft’s Es). QSAR models (e.g., CoMFA) can predict activity trends .

Functional Group Reactivity

Q: How does the dioxole-thione scaffold participate in cyclization or functionalization reactions? A: The dioxole ring stabilizes adjacent electrophilic centers, enabling Friedel-Crafts alkylation or [4+2] cycloadditions. For example, formylation via Vilsmeier-Haack conditions introduces aldehydes for further derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.